Propionitrile

描述

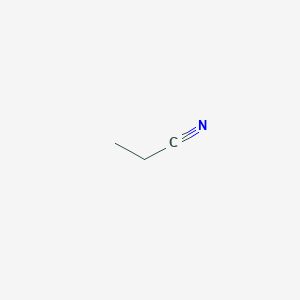

Structure

3D Structure

属性

IUPAC Name |

propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSKHRXBFJPNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N, Array | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021879 | |

| Record name | Propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propionitrile appears as a colorless liquid with an ether-like odor. Density 0.683 g / cm3. Flash point 61 °F. Toxic by inhalation, skin absorption, and ingestion. Vapors are heavier than air. Used as a solvent, and to make other chemicals., Colorless liquid with a pleasant, sweetish, ethereal odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, sweetish, ethereal odor. [Note: Forms cyanide in the body.] | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

207 °F at 760 mmHg (EPA, 1998), 97.2 °C @ 760 mm Hg, 97 °C, 207 °F | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

35.6 °F (EPA, 1998), 2 °C, 36 °F (2 °C) (Closed Cup), 16 °C (Open Cup), 2 °C c.c., 36 °F | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 73 °F (NTP, 1992), Miscible with ether, alcohol, In water, 1.03X10+5 mg/l @ 25 °C., Solubility in water, g/100ml at 20 °C: 10 (good), 11.9% | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.802 at 32 °F (EPA, 1998) - Less dense than water; will float, SP GR: 0.7818 @ 20 °C/4 °C, Density of saturated air: 1.05 @ 22 °C (air= 1), Relative density (water = 1): 0.78, 0.78 | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.9 (Air= 1), Relative vapor density (air = 1): 1.9 | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 71.6 °F (EPA, 1998), 47.4 [mmHg], Vapor pressure: 40 mm Hg @ 22 °C, 47.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.2, 35 mmHg | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

107-12-0, 68130-67-6 | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-(C12-18-alkyloxy) derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionitrile | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/proprionitrile-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E16N05FX3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UF92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-133 °F (EPA, 1998), -91.8 °C, -92 °C, -133 °F | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Propionitrile: A Comprehensive Technical Guide for the Modern Laboratory

Introduction: Beyond a Simple Nitrile

Propionitrile, systematically known as propanenitrile and often referred to as ethyl cyanide, is a colorless, volatile liquid with a characteristic sweet, ethereal odor.[1][2] While its fundamental properties are well-documented, its nuanced applications and the rationale behind its selection in complex synthetic pathways are often underexplored in standard chemical literature. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of this compound, moving beyond basic data to offer actionable insights grounded in scientific principles and practical laboratory applications.

At its core, this compound is an aliphatic nitrile with the molecular formula C₃H₅N and the CAS (Chemical Abstracts Service) Registry Number 107-12-0 . Its utility in the laboratory is dictated by the chemistry of the nitrile group and the physicochemical properties imparted by the ethyl substituent.

Core Properties and Specifications

A thorough understanding of this compound's physical and chemical properties is paramount for its effective and safe use in a research and development setting.

| Property | Value | Source(s) |

| CAS Number | 107-12-0 | |

| Molecular Formula | C₃H₅N | |

| Molecular Weight | 55.08 g/mol | |

| IUPAC Name | Propanenitrile | |

| Synonyms | Ethyl cyanide, Cyanoethane, Propionic nitrile | [1] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Sweetish, ethereal | [1][2] |

| Boiling Point | 97 °C (207 °F) | [2] |

| Melting Point | -93 °C (-135.4 °F) | |

| Density | 0.772 g/mL at 25 °C | |

| Solubility in Water | 11.9% at 20 °C | |

| Flash Point | 6 °C (43 °F) |

Synthesis of this compound: Industrial and Laboratory Perspectives

The availability of high-purity this compound is underpinned by robust industrial production methods and adaptable laboratory-scale syntheses.

Industrial Production

Two primary routes dominate the industrial manufacturing of this compound:

-

Hydrogenation of Acrylonitrile: This is a major industrial method where acrylonitrile is catalytically hydrogenated. This process is efficient and widely used for large-scale production.[3]

-

Ammoxidation of Propanol: In this process, propanol is reacted with ammonia and oxygen at high temperatures over a catalyst to yield this compound.[3]

Laboratory-Scale Synthesis

For research and specialized applications, several laboratory-scale methods are employed:

-

Dehydration of Propionamide: A classic method involving the dehydration of propionamide using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).

-

Kolbe Nitrile Synthesis: This method involves the reaction of an ethyl halide (e.g., ethyl bromide) with a cyanide salt (e.g., sodium cyanide).

The Role of this compound in Advanced Organic Synthesis

This compound's value in a synthetic context stems from its role as both a versatile solvent and a C3 building block.

This compound as a Strategic Solvent

While acetonitrile is a more common solvent in many applications, this compound's higher boiling point (97 °C vs. 81.6 °C for acetonitrile) makes it an excellent choice for reactions requiring elevated temperatures. This property allows for a greater operational temperature range, which can be crucial for driving sluggish reactions to completion.

Causality in Solvent Choice: The decision to use this compound over acetonitrile is often driven by the need for higher reaction temperatures to overcome activation energy barriers. Its polar aprotic nature effectively dissolves a wide range of organic compounds and inorganic salts, making it suitable for a variety of reaction types, including nucleophilic substitutions and organometallic reactions.[4]

Key Synthetic Transformations

The nitrile functionality of this compound is a gateway to a diverse array of chemical transformations, making it a valuable precursor in multi-step syntheses.

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis, providing access to a key functional group in many biologically active molecules.

Experimental Protocol: Catalytic Hydrogenation of this compound to Propylamine

Objective: To reduce this compound to propylamine using catalytic hydrogenation.

Materials:

-

This compound (≥99% purity)

-

Raney Nickel (or Platinum on carbon, 5% w/w)

-

Ethanol (anhydrous)

-

Hydrogen gas

-

High-pressure autoclave (e.g., Parr hydrogenator)

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel catalyst with anhydrous ethanol to remove any residual water.

-

Reaction Setup: To the high-pressure autoclave, add this compound (1.0 eq) and anhydrous ethanol as the solvent. Carefully add the prepared Raney Nickel catalyst (typically 5-10% by weight of the nitrile).

-

Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may vary depending on the specific catalyst and scale).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 70-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate contains the desired propylamine.

-

Purification: The propylamine can be purified by fractional distillation.

Self-Validating System: The success of the reduction can be validated by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material and the appearance of the product with the correct mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the purified propylamine.

The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones, and this compound is a key reagent in this transformation.[5] This reaction is particularly useful for the acylation of electron-rich aromatic compounds like phenols and their ethers.

Experimental Protocol: Synthesis of 2,4,6-Trihydroxypropiophenone via the Houben-Hoesch Reaction

Objective: To synthesize 2,4,6-trihydroxypropiophenone from phloroglucinol and this compound.[5]

Materials:

-

Phloroglucinol (anhydrous)

-

This compound

-

Zinc chloride (fused and powdered)

-

Anhydrous diethyl ether

-

Dry hydrogen chloride gas

-

Water

Procedure:

-

Reactant Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, suspend anhydrous phloroglucinol (0.1 mol, 12.6 g) and freshly fused, powdered zinc chloride (25 g) in 100 mL of anhydrous diethyl ether.[5]

-

Reaction Initiation: Add this compound (0.1 mol, 5.5 g) to the suspension. Begin stirring and bubble a steady stream of dry hydrogen chloride gas through the mixture.[5]

-

Reaction Conditions: Continue passing HCl gas through the mixture for 2-3 hours. The mixture will warm up and turn yellow-orange as the ketimine hydrochloride salt precipitates. Allow the mixture to stand overnight at room temperature.[5]

-

Work-up and Hydrolysis: Decant the ether layer. Add 100 mL of water to the oily ketimine salt and heat the mixture on a steam bath for 1 hour to hydrolyze the intermediate.[5]

-

Purification: Cool the aqueous solution in an ice bath. The product, 2,4,6-trihydroxypropiophenone, will crystallize. Collect the crystals by vacuum filtration, wash with cold water, and recrystallize from hot water to yield the pure product.[5]

Self-Validating System: The identity and purity of the product can be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The IR spectrum should show a characteristic carbonyl stretch, and the NMR spectra should be consistent with the structure of 2,4,6-trihydroxypropiophenone.

Caption: Mechanism of the Houben-Hoesch Reaction.

This compound reacts with Grignard reagents to form ketones after hydrolysis of the intermediate imine. This provides a valuable route for the synthesis of a variety of ketones.

Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Summary:

-

Flammability: this compound is a highly flammable liquid with a low flash point.[6] All work should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Toxicity: It is toxic if inhaled, absorbed through the skin, or ingested.[6] this compound can be metabolized in the body to release cyanide, leading to symptoms of cyanide poisoning.[1][2]

-

Irritation: It is an irritant to the eyes, skin, and respiratory system.[2]

Workplace Exposure Limits:

-

NIOSH REL (Recommended Exposure Limit): TWA (Time-Weighted Average) 6 ppm (14 mg/m³).[2]

-

OSHA PEL (Permissible Exposure Limit): None established.[2]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

-

Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[7]

Disposal:

This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a chemical of significant utility in the modern research and development landscape. Its value extends beyond its basic physical properties to its role as a strategic solvent and a versatile C3 building block in complex organic syntheses. A comprehensive understanding of its reactivity, coupled with a commitment to safe handling practices, enables researchers and drug development professionals to leverage the full potential of this important nitrile.

References

- NIOSH Pocket Guide to Chemical Hazards - this compound. (n.d.). Centers for Disease Control and Prevention.

- NIOSH Pocket Guide to Chemical Hazards - this compound (Restored). (n.d.). Centers for Disease Control and Prevention.

- This compound, 99% MSDS# 32762 Section 1 - Chemical Product and Company Identification. (n.d.). Exposome-Explorer.

- This compound. (n.d.). In Wikipedia.

- Safety data sheet. (2023, March 10). CPAChem.

- This compound CAS Number - HAZARD SUMMARY. (n.d.). NJ.gov.

- This compound (C3H5N) properties. (n.d.). Matweb.

- This compound in Pharmaceutical Manufacturing. (2025, October 9). Rock Chemicals, Inc.

- This compound. (n.d.). Grokipedia.

Sources

Propionitrile: A Comprehensive Technical Guide to its Boiling and Melting Points

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Propionitrile

This compound, also known as ethyl cyanide or propanenitrile, is a colorless, water-soluble liquid with an ether-like odor.[1][2][3] It serves as a versatile aprotic solvent, similar to acetonitrile but with a higher boiling point, making it suitable for reactions requiring elevated temperatures.[2] Furthermore, its role as a C-3 building block and precursor to various organic compounds, including propylamines and the drug flopropione, underscores its importance in synthetic organic chemistry and pharmaceutical development.[2][4] An accurate understanding of its physical properties, particularly its boiling and melting points, is paramount for its safe handling, application in chemical synthesis, and purification processes.

Section 1: Physicochemical Properties of this compound

The boiling and melting points of a substance are direct manifestations of the strength of its intermolecular forces. In the case of this compound, a simple aliphatic nitrile, these properties are primarily governed by dipole-dipole interactions and van der Waals forces.[4] The presence of the strongly polarized cyano group (C≡N) creates a significant molecular dipole moment, leading to stronger intermolecular attractions than those found in nonpolar compounds of similar molecular weight.[4]

Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Boiling Point | 96 to 98 °C | [2] |

| 97 °C (lit.) | [5][6][7][8] | |

| 97.1 °C | [4] | |

| 207 °F (97.2 °C) | [9][10][11] | |

| Melting Point | -100 to -86 °C | [2] |

| -93 °C (lit.) | [5][6][7][12] | |

| -92 °C | [8][13] | |

| -91.8 °C | [10] | |

| -133 °F (-91.7 °C) | [9][11] | |

| Molecular Formula | C₃H₅N | [2][6][14] |

| Molar Mass | 55.08 g/mol | [2][4][6] |

| Density | 0.772 g/mL at 25 °C (lit.) | [5][7] |

| Appearance | Colorless liquid | [1][2][6] |

| Odor | Sweetish, ethereal | [2][4][6] |

The relatively high boiling point of this compound compared to other organic molecules of similar mass is a direct consequence of the strong dipole-dipole forces originating from the cyano group.[4] The melting point, conversely, is influenced by both intermolecular forces and the efficiency of crystal lattice packing.

Section 2: The Science Behind Phase Transitions

The transition between solid, liquid, and gaseous states is a fundamental concept in physical chemistry. Understanding the molecular interactions that govern these transitions is crucial for predicting and controlling the behavior of substances like this compound.

Intermolecular Forces in this compound

The primary intermolecular forces at play in this compound are:

-

Dipole-Dipole Interactions: The significant difference in electronegativity between the carbon and nitrogen atoms in the cyano group results in a large permanent dipole moment.[4] These dipoles align, creating strong attractive forces between adjacent molecules.

-

Van der Waals Forces (London Dispersion Forces): These are weaker, temporary forces that arise from instantaneous fluctuations in electron distribution. While present in all molecules, they are less significant than the dipole-dipole interactions in this compound.[4]

This compound can act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom, but it cannot act as a hydrogen bond donor.[4]

Caption: Intermolecular dipole-dipole interactions in this compound.

Section 3: Experimental Determination of Boiling and Melting Points

Accurate determination of boiling and melting points is essential for compound identification and purity assessment.[15][16] Standardized protocols ensure reproducibility and comparability of data across different laboratories.

Melting Point Determination: Capillary Method (ASTM E324)

The capillary tube method is a widely accepted technique for determining the melting range of a crystalline solid.[17][18][19] A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range. A narrow melting range is indicative of high purity.[15]

Caption: Workflow for melting point determination by the capillary method.

Protocol:

-

Sample Preparation: Ensure the this compound sample is solidified and finely powdered.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid crystal melts. This range is the melting point.

Boiling Point Determination: Micro-Boiling Point Method (Siwoloboff Method)

For small sample volumes, the micro-boiling point method, as described in OECD Guideline 103, is a suitable technique.[20][21][22][23] This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[24][25]

Caption: Workflow for the micro-boiling point determination method.

Protocol:

-

Apparatus Setup: Place a small amount of liquid this compound into a small test tube. Invert a sealed-end capillary tube into the liquid.

-

Heating: Heat the test tube in a suitable heating bath.

-

Observation of Bubbling: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Cooling and Observation: Remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Determination: The temperature at which the bubbling stops and the liquid is drawn up into the capillary tube is the boiling point.[25][26]

Section 4: Safety and Handling Considerations

This compound is a flammable liquid and is toxic by inhalation, ingestion, and skin absorption.[1][9][27][28][29] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[28][29] Upon heating, this compound can produce toxic hydrogen cyanide gas.[6][9] Always consult the Safety Data Sheet (SDS) before handling.[27][28][29][30]

Conclusion

The boiling and melting points of this compound are critical physical properties that are dictated by its molecular structure and intermolecular forces. A comprehensive understanding of these properties, coupled with the application of standardized measurement techniques, is essential for the safe and effective use of this compound in research, development, and industrial applications. The data and protocols presented in this guide provide a solid foundation for scientists and professionals working with this important chemical intermediate.

References

- This compound | CH3CH2CN | CID 7854 - PubChem - NIH. (n.d.).

- This compound (C3H5N) properties. (n.d.).

- This compound - Wikipedia. (n.d.).

- This compound - Grokipedia. (n.d.).

- E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals - ASTM. (2023).

- This compound - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).

- This compound. (n.d.).

- ASTM D87-09 - Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve). (2009).

- This compound - Stenutz. (n.d.).

- D87 Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve) - ASTM. (2025).

- Measuring the Melting Point - Westlab Canada. (2023).

- Astm D87 | PDF | Melting Point | Thermometer - Scribd. (n.d.).

- This compound, 99% MSDS# 32762 Section 1 - Chemical Product and Company Identification - Exposome-Explorer. (n.d.).

- Melting Points and the Melting Range of Organic Chemicals ASTM E324 - Infinita Lab. (2021).

- Video: Boiling Points - Concept - JoVE. (2020).

- Melting point determination. (n.d.).

- Safety Data Sheet: this compound - Chemos GmbH&Co.KG. (n.d.).

- Melting point determination - SSERC. (n.d.).

- Physical chemical testing studies | Essem Compliance. (n.d.).

- BOILING POINT DETERMINATION. (n.d.).

- Test No. 103: Boiling Point - OECD. (n.d.).

- Test No. 103: Boiling Point - OECD. (n.d.).

- Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (n.d.).

- Video: Boiling Points - Procedure - JoVE. (2020).

- Melting point determination | Resource - RSC Education. (n.d.).

- Determination of Melting Point. (n.d.).

- Test No. 103: Boiling Point - Northeastern University. (n.d.).

- OECD/EU-Methods - LAUS GmbH. (n.d.).

- This compound - Wikipedia | Encyclopedia - NiNa.Az. (n.d.).

- Propanenitrile - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- This compound (CHEBI:26307) - EMBL-EBI. (n.d.).

Sources

- 1. This compound | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [dl1.en-us.nina.az]

- 4. webqc.org [webqc.org]

- 5. 107-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. grokipedia.com [grokipedia.com]

- 7. This compound CAS#: 107-12-0 [m.chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 10. This compound [drugfuture.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. thomassci.com [thomassci.com]

- 13. This compound for UV, HPLC [itwreagents.com]

- 14. Propanenitrile [webbook.nist.gov]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 17. store.astm.org [store.astm.org]

- 18. westlab.com [westlab.com]

- 19. infinitalab.com [infinitalab.com]

- 20. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 24. Video: Boiling Points - Concept [jove.com]

- 25. uomus.edu.iq [uomus.edu.iq]

- 26. Video: Boiling Points - Procedure [jove.com]

- 27. chemos.de [chemos.de]

- 28. cdhfinechemical.com [cdhfinechemical.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. merckmillipore.com [merckmillipore.com]

Understanding the propionitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of Propionitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CH₃CH₂CN), also known as propanenitrile or ethyl cyanide, is a fundamental aliphatic nitrile with significant utility in both industrial and research settings.[1][2][3] Its role as a versatile polar aprotic solvent and a key C-3 building block in the synthesis of pharmaceuticals and other fine chemicals necessitates a deep understanding of its molecular architecture.[2][4][5][6] This guide provides a comprehensive examination of the molecular structure of this compound, delving into its electronic configuration, bonding, and three-dimensional geometry. We will explore the key spectroscopic techniques—including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—that serve as the bedrock for its structural elucidation. By correlating these structural features with the molecule's chemical reactivity, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.

Core Molecular Architecture: Electronic Structure and Bonding

The chemical behavior of this compound is a direct consequence of its underlying electronic structure and the nature of its covalent bonds. The molecule consists of an ethyl group (CH₃CH₂-) bonded to a cyano (-C≡N) functionality.[2][7]

1.1. Atomic Hybridization and Bond Formation

The spatial arrangement of atoms in this compound is dictated by the hybridization state of its carbon and nitrogen atoms.

-

Ethyl Group (CH₃CH₂-): The two carbon atoms of the ethyl group are sp³ hybridized. This results in a tetrahedral geometry around each carbon, with bond angles approximating 109.5°. These carbons form single covalent bonds (σ-bonds) with each other and with the hydrogen atoms.

-

Cyano Group (-C≡N): The nitrile carbon and nitrogen atoms are both sp hybridized. This leads to a linear geometry for the C-C≡N fragment. The carbon and nitrogen atoms are linked by a strong triple bond, which consists of one σ-bond and two π-bonds.

This combination of hybridization states imparts a distinct, non-linear overall shape to the molecule.

Diagram: Orbital Hybridization in this compound

Caption: Orbital hybridization scheme in the this compound molecule.

1.2. Bond Polarity and Dipole Moment

The most significant feature of the nitrile group is its intense polarity. Nitrogen is considerably more electronegative than carbon, leading to a strong dipole moment where the nitrogen atom bears a partial negative charge (δ-) and the nitrile carbon bears a partial positive charge (δ+). This polarization is the primary driver of this compound's reactivity and its properties as a polar aprotic solvent.[4] The molecule exhibits a substantial overall dipole moment of approximately 4.05 D.[4]

Molecular Geometry and Physical Properties

The combination of tetrahedral and linear geometries results in a specific three-dimensional structure with well-defined bond lengths and angles. X-ray diffraction studies on crystalline this compound have provided precise measurements of its geometry.[7]

| Property | Value | Source |

| Chemical Formula | C₃H₅N | [3][7] |

| Molecular Weight | 55.08 g/mol | [1][4] |

| Boiling Point | 97.1 °C | [4] |

| Melting Point | -92.8 °C | [4] |

| Density | 0.772 g/mL at 25 °C | [4][8] |

| Appearance | Colorless liquid | [1][7] |

| Odor | Sweetish, ethereal | [1][4] |

| Crystal Space Group | P n m a | [7] |

| Unit Cell Dimensions | a=7.56 Å, b=6.59 Å, c=7.24 Å | [7] |

Table 1: Selected physical and crystallographic properties of this compound.

Spectroscopic Characterization: The Experimental Proof of Structure

The molecular structure of this compound is unequivocally confirmed through a suite of spectroscopic techniques. Each method probes different aspects of the molecule, and together they provide a complete and self-validating picture.

Diagram: General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the structural elucidation of this compound.

3.1. Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the nitrile functional group.

-

Key Absorptions: The most characteristic feature in the IR spectrum of this compound is a strong, sharp absorption band appearing around 2250 cm⁻¹ . This band is due to the C≡N triple bond stretching vibration. Its intensity and sharp nature are diagnostic for a nitrile. Additionally, C-H stretching vibrations from the ethyl group are observed in the 2800-3000 cm⁻¹ region.

-

Causality: The high polarity of the C≡N bond results in a large change in dipole moment during the stretching vibration, leading to a very strong absorption. This makes IR an excellent primary tool for confirming the presence of the nitrile group.

Protocol: Acquiring an ATR-FTIR Spectrum

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact. Initiate the sample scan (typically co-adding 16 or 32 scans for a good signal-to-noise ratio).

-

Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

-

Analysis: Identify the key peaks, paying close attention to the diagnostically critical 2200-2300 cm⁻¹ region for the C≡N stretch.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectrum: The proton NMR spectrum is simple and highly informative.[9]

-

A triplet is observed at approximately δ 1.3 ppm . This signal corresponds to the three protons of the methyl (-CH₃) group. It is split into a triplet by the two adjacent protons of the methylene group (n+1 rule, 2+1=3).

-

A quartet is observed at approximately δ 2.4 ppm . This signal corresponds to the two protons of the methylene (-CH₂-) group. It is split into a quartet by the three adjacent protons of the methyl group (n+1 rule, 3+1=4).

-

Causality: The chemical shift values are influenced by the electron-withdrawing nitrile group, which deshields the adjacent methylene protons, causing them to appear further downfield than the methyl protons. The coupling pattern (triplet-quartet) is a classic signature of an ethyl group.

-

-

¹³C NMR Spectrum: The carbon NMR spectrum shows three distinct signals, confirming the three unique carbon environments.

-

~δ 10 ppm: Methyl carbon (-CH₃).

-

~δ 12 ppm: Methylene carbon (-CH₂-).

-

~δ 120 ppm: Nitrile carbon (-C≡N). This signal is significantly downfield due to the sp hybridization and the electronegativity of the nitrogen atom.

-

| Nucleus | Signal Type | Approx. Chemical Shift (δ, ppm) | Coupling Pattern | Assignment |

| ¹H | Triplet | 1.3 | J ≈ 7.6 Hz | -CH₃ (Methyl) |

| ¹H | Quartet | 2.4 | J ≈ 7.6 Hz | -CH₂- (Methylene) |

| ¹³C | Singlet | ~10 | - | -CH₃ (Methyl) |

| ¹³C | Singlet | ~12 | - | -CH₂- (Methylene) |

| ¹³C | Singlet | ~120 | - | -C≡N (Nitrile) |

Table 2: Typical NMR spectroscopic data for this compound in CDCl₃.

Protocol: Preparing an NMR Sample

-

Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl₃), which is excellent for dissolving this compound.

-

Sample Preparation: In a clean NMR tube, add approximately 0.5 mL of CDCl₃. Add 1-2 drops of this compound using a pipette.

-

Mixing: Cap the NMR tube and invert it several times to ensure a homogeneous solution.

-

Analysis: Insert the tube into the NMR spectrometer and proceed with instrument tuning, locking, and shimming before acquiring the ¹H and ¹³C spectra.

Structural Implications for Chemical Reactivity

The molecular structure of this compound directly governs its chemical reactivity, which is dominated by the properties of the cyano group.

-

Electrophilic Nitrile Carbon: The partial positive charge on the nitrile carbon makes it a prime target for nucleophiles. This is the basis for key reactions such as:

-

Hydrolysis: Reaction with water under acidic or basic conditions yields propionic acid.[4]

-

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) produces propylamine.[4]

-

Grignard Reactions: Addition of Grignard reagents followed by hydrolysis leads to the formation of ketones.

-

-

Acidity of α-Protons: The electron-withdrawing nature of the cyano group increases the acidity of the protons on the adjacent methylene carbon (the α-carbon). This allows for deprotonation by a strong base to form a resonance-stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Conclusion

The molecular structure of this compound is a well-characterized system defined by the interplay of an sp³-hybridized ethyl group and a linear, highly polar, sp-hybridized cyano group. This architecture is rigorously confirmed by a combination of spectroscopic methods, with IR and NMR spectroscopy providing unambiguous, complementary evidence for its functional groups and connectivity. The inherent polarity and electronic features of the nitrile group are directly translated into a rich and predictable reactivity profile, making this compound a valuable and versatile component in the toolkit of synthetic chemistry. This guide provides the foundational structural understanding essential for its rational application in research and development.

References

- This compound (C3H5N) properties. (n.d.). Google Vertex AI Search.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- This compound. (n.d.). Grokipedia.

- Wikipedia. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). Propanenitrile. NIST Chemistry WebBook.

- Exposome-Explorer. (n.d.). This compound, 99% MSDS# 32762.

- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: this compound.

- Rock Chemicals, Inc. (2025). This compound in Pharmaceutical Manufacturing.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Propanenitrile [webbook.nist.gov]

- 4. webqc.org [webqc.org]

- 5. This compound CAS#: 107-12-0 [amp.chemicalbook.com]

- 6. rockchemicalsinc.com [rockchemicalsinc.com]

- 7. This compound | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 丙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound(107-12-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Thermodynamic Properties of Propionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionitrile (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, is a colorless, water-soluble liquid with a sweetish, ethereal odor.[1] As a simple aliphatic nitrile, it serves as a versatile solvent and a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.[1][2] Its utility in drug development stems from its role as a polar aprotic solvent and as a precursor to propylamines and other functionalized molecules.[1][2] A thorough understanding of its thermodynamic properties is paramount for process optimization, reaction modeling, and ensuring safety in its handling and application.[2] This guide provides a comprehensive overview of the key thermodynamic properties of this compound, detailing their significance, experimental determination, and computational prediction.

Core Thermodynamic Properties of this compound

A summary of the fundamental thermodynamic properties of this compound is presented in the table below. These values are crucial for a wide range of chemical and physical process calculations.

| Property | Value | Units | Source(s) |

| Molar Mass | 55.080 | g·mol⁻¹ | [1] |

| Boiling Point (at 1 atm) | 97.1 | °C | [3] |

| Melting Point | -92.8 | °C | [3] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, liquid) | 15.5 | kJ·mol⁻¹ | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, gas) | 51.46 | kJ·mol⁻¹ | [4] |

| Standard Molar Entropy (S⦵₂₉₈, liquid) | 189.33 | J·K⁻¹·mol⁻¹ | [1] |

| Heat Capacity (Cₚ, liquid at 25 °C) | 105.3 | J·K⁻¹·mol⁻¹ | [1] |

| Enthalpy of Vaporization (ΔvapH) | 36.028 | kJ·mol⁻¹ | [5] |

| Enthalpy of Fusion (ΔfusH) | 5.030 | kJ·mol⁻¹ | [6] |

| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | -1948.84 to -1947.76 | MJ·mol⁻¹ | [1] |

Enthalpy and Gibbs Free Energy: Driving Forces of Reactions

The enthalpy of formation (ΔfH⦵) represents the heat change when one mole of a compound is formed from its constituent elements in their standard states.[7] For this compound, the positive value for the liquid phase indicates that its formation from graphite, hydrogen gas, and nitrogen gas is an endothermic process. The enthalpy of a reaction involving this compound can be calculated using the enthalpies of formation of the reactants and products, providing insight into whether a process will release or absorb heat.

Gibbs free energy (G) combines enthalpy and entropy to predict the spontaneity of a process at constant temperature and pressure.[7][8] The change in Gibbs free energy (ΔG) for a reaction is given by the equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy, T is the absolute temperature, and ΔS is the change in entropy.[7] A negative ΔG indicates a spontaneous process, while a positive ΔG suggests a non-spontaneous reaction under the given conditions.[9] For drug development, understanding the Gibbs free energy of reactions involving this compound is crucial for predicting reaction feasibility and optimizing yields.

Heat Capacity and Phase Transitions

Heat capacity (Cₚ) is the amount of heat required to raise the temperature of a substance by one degree Celsius (or one Kelvin).[10] The heat capacity of this compound is a critical parameter for designing heating and cooling processes in a laboratory or industrial setting. Experimental studies have determined the heat capacity of this compound over a range of temperatures in both its solid and liquid phases.[11]

This compound undergoes a solid-solid phase transition at 176.96 K before melting at 180.37 K.[11][12] The thermodynamic properties associated with these phase transitions are summarized below:

| Transition | Temperature (K) | Enthalpy of Transition (kJ·mol⁻¹) | Entropy of Transition (J·mol⁻¹·K⁻¹) | Source(s) |

| Solid II → Solid I | 176.96 | 1.7067 | 9.64 | [6] |

| Solid I → Liquid | 180.37 | 5.0300 | 27.89 | [6] |

Experimental Determination of Heat Capacity: Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of liquids and solids. The fundamental principle is to electrically heat a sample in a well-insulated container (calorimeter) and measure the resulting temperature change.

Experimental Protocol:

-

Sample Preparation: A known mass of high-purity this compound is sealed in the calorimeter vessel.

-

Evacuation and Thermal Isolation: The space surrounding the calorimeter is evacuated to minimize heat exchange with the surroundings. Adiabatic shields, whose temperatures are controlled to match that of the calorimeter, further reduce heat loss.

-

Heating: A measured amount of electrical energy (Q) is supplied to the sample through a heater.

-

Temperature Measurement: The temperature of the sample is precisely measured before (T₁) and after (T₂) heating using a calibrated thermometer, such as a platinum resistance thermometer.

-

Calculation: The heat capacity (Cₚ) is calculated using the formula:

Cₚ = Q / (n * (T₂ - T₁))

where 'n' is the number of moles of the sample.

Logical Workflow for Adiabatic Calorimetry:

Caption: Workflow for determining vapor pressure using the static method.

Computational Prediction of Thermodynamic Properties

In addition to experimental measurements, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules like this compound. [13]These methods can be particularly useful for screening large numbers of compounds or for estimating properties that are difficult to measure experimentally.

Quantum Mechanical Methods:

-

Ab initio and Density Functional Theory (DFT): These methods solve the electronic Schrödinger equation to calculate the electronic structure and energy of a molecule. [14]From the calculated energy, thermodynamic properties such as enthalpy of formation, entropy, and heat capacity can be derived using statistical mechanics. [15]The accuracy of these calculations depends on the level of theory and the basis set used.

Molecular Mechanics and Molecular Dynamics:

-

Force Fields: Molecular mechanics methods use classical physics to model the interactions between atoms in a molecule. These methods are computationally less expensive than quantum mechanical methods and are well-suited for large systems.

-

Molecular Dynamics (MD) Simulations: MD simulations track the movement of atoms and molecules over time, allowing for the calculation of dynamic properties and thermodynamic averages.

The choice of computational method depends on the desired accuracy and the available computational resources. For high accuracy, coupled-cluster methods are often used, while DFT provides a good balance of accuracy and computational cost for many applications. [14]

Significance in Drug Development

A comprehensive understanding of the thermodynamic properties of this compound is invaluable for its application in drug development and pharmaceutical manufacturing. [2]

-

Solvent Selection and Process Optimization: The boiling point, vapor pressure, and heat capacity of this compound inform its use as a solvent in chemical reactions, extractions, and crystallizations. [16]This data is crucial for designing energy-efficient and scalable processes.

-